molecular formula C12H18N2 B14203850 2-Propyl-2,3-dihydro-1H-indene-4,7-diamine CAS No. 917805-34-6

2-Propyl-2,3-dihydro-1H-indene-4,7-diamine

Cat. No.: B14203850
CAS No.: 917805-34-6
M. Wt: 190.28 g/mol
InChI Key: CXMJJTGBJQPRPJ-UHFFFAOYSA-N
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Description

2-Propyl-2,3-dihydro-1H-indene-4,7-diamine is an organic compound with a unique structure that includes an indene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyl-2,3-dihydro-1H-indene-4,7-diamine typically involves the reaction of indene derivatives with appropriate amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation reactors and the use of catalysts to facilitate the reaction. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Propyl-2,3-dihydro-1H-indene-4,7-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indene derivatives, which can be further utilized in organic synthesis .

Scientific Research Applications

2-Propyl-2,3-dihydro-1H-indene-4,7-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Propyl-2,3-dihydro-1H-indene-4,7-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propyl-2,3-dihydro-1H-indene-4,7-diamine is unique due to its specific propyl and diamine substitutions, which confer distinct chemical and biological properties.

Properties

CAS No.

917805-34-6

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

2-propyl-2,3-dihydro-1H-indene-4,7-diamine

InChI

InChI=1S/C12H18N2/c1-2-3-8-6-9-10(7-8)12(14)5-4-11(9)13/h4-5,8H,2-3,6-7,13-14H2,1H3

InChI Key

CXMJJTGBJQPRPJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC2=C(C=CC(=C2C1)N)N

Origin of Product

United States

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